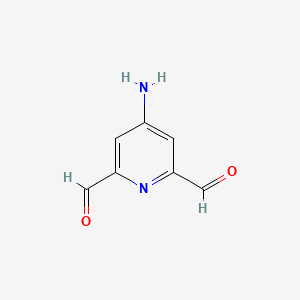

4-Aminopyridine-2,6-dicarbaldehyde

Description

4-Aminopyridine-2,6-dicarbaldehyde is a pyridine derivative featuring an amino group at the 4-position and aldehyde functionalities at the 2- and 6-positions.

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

4-aminopyridine-2,6-dicarbaldehyde |

InChI |

InChI=1S/C7H6N2O2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H,(H2,8,9) |

InChI Key |

HJCXHERTYFRKQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-2,6-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the nitration of pyridine to form 2,6-dinitropyridine, followed by reduction to obtain 2,6-diaminopyridine. The amino groups are then selectively oxidized to form the corresponding aldehyde groups, resulting in 4-Aminopyridine-2,6-dicarbaldehyde .

Industrial Production Methods

Industrial production methods for 4-Aminopyridine-2,6-dicarbaldehyde typically involve large-scale nitration and reduction processes, followed by selective oxidation. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.

Reduction: The aldehyde groups can be reduced to primary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and interhalogens (e.g., iodine monochloride) are used for substitution reactions.

Major Products Formed

Oxidation: 4-Aminopyridine-2,6-dicarboxylic acid.

Reduction: 4-Aminopyridine-2,6-dimethanol.

Substitution: Various halogenated derivatives of 4-Aminopyridine-2,6-dicarbaldehyde.

Scientific Research Applications

4-Aminopyridine-2,6-dicarbaldehyde has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways and interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Aminopyridine-2,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of voltage-gated potassium channels, which leads to the elongation of action potentials and enhanced release of neurotransmitters. This results in improved neuronal signaling and has potential therapeutic implications for neurological disorders .

Comparison with Similar Compounds

Aldehyde vs. Carboxylic Acid/Ester Derivatives

Pyridine-2,6-dicarbaldehyde (DFP)

- Functional Groups: Aldehydes at 2,6-positions.

- Reactivity: Forms imine bonds via condensation with amines, enabling COF synthesis (e.g., TTA-SPDFP COF in ). Reaction conditions often involve mild acid catalysis (e.g., acetic acid) at room temperature .

- Applications: Building block for dynamic polymers and light-responsive materials .

- 4-Aminopyridine-2,6-dicarboxylic Acid (CAS 2683-49-0) Functional Groups: Carboxylic acids at 2,6-positions. Reactivity: Limited utility in condensation reactions compared to aldehydes; primarily used in metal coordination or as a precursor for ester derivatives .

- Diethyl 4-Aminopyridine-2,6-dicarboxylate Functional Groups: Ester groups at 2,6-positions. Reactivity: Esters are less reactive than aldehydes, favoring stability over dynamic bonding. Used in controlled-release systems or as intermediates in organic synthesis .

Substituent Effects at the 4-Position

4-Ethoxypyridine-2,6-dicarbaldehyde

[3,3']Bipyridinyl-6,6'-dicarbaldehyde

- 4-Nitropyridine-2,6-dicarboxylic Acid Substituent: Nitro group (electron-withdrawing). Impact: Increases acidity and oxidative hazards, limiting synthetic utility compared to amino or ethoxy analogs .

Reactivity in Condensation Reactions

Pyridine-2,6-dicarbaldehyde derivatives are pivotal in forming dynamic covalent bonds. For example:

- Imine Condensation : DFP reacts with triamines under sonication to yield COFs, as seen in TTA-SPDFP COF synthesis .

- Acylhydrazone Formation: Pyridine-2,6-dicarbaldehyde (compound 2 in ) forms metal-binding polymers, whereas the amino variant could enhance coordination via NH₂ groups .

Comparative Data Table

Research Findings and Limitations

- Synthetic Challenges: Amino groups may require protection during reactions involving harsh reagents (e.g., sulfuryl chloride in ).

- Performance in COFs: Amino-substituted aldehydes could enable post-synthetic modification (e.g., grafting functional groups), unlike DFP or ethoxy analogs .

- Safety Profile: While 4-nitropyridine-2,6-dicarboxylic acid poses inhalation hazards (), amino derivatives likely exhibit lower toxicity but require validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.